1-(2-Bromophenyl)ethane-1,2-diamine 2hcl
Description
Properties
Molecular Formula |
C8H13BrCl2N2 |
|---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
1-(2-bromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |
InChI Key |
KIUQPBWSYUDNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)Br.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl chemical properties and structure
[1]
Executive Summary
1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride is a vicinal diamine building block characterized by an ortho-brominated phenyl ring attached to an ethylenediamine backbone.[1] This compound serves as a critical intermediate in the synthesis of privileged heterocyclic scaffolds (e.g., imidazolines, piperazines) and as a precursor for chiral ligands in asymmetric catalysis. Its unique structure combines the chelation potential of a 1,2-diamine with the orthogonal reactivity of an aryl bromide, enabling modular functionalization via cross-coupling reactions.
Chemical Identity & Structure
The compound consists of an ethane-1,2-diamine chain substituted at the C1 position with a 2-bromophenyl group.[1] It is typically isolated as the dihydrochloride salt to enhance stability and water solubility.[1]
| Property | Detail |
| IUPAC Name | 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride |
| Common Name | o-Bromo-phenylethylenediamine 2HCl |
| CAS Number | Not widely listed for the specific salt form;[1] Free base analog: 107768-84-3 (generic/isomer mix) |
| Molecular Formula | C₈H₁₁BrN₂[1] · 2HCl |
| Molecular Weight | 215.09 (Free Base) / 288.01 (Dihydrochloride) |
| Chirality | Contains 1 stereocenter at C1.[1] Typically synthesized as a racemate (RS) unless asymmetric catalysis is employed.[1] |
| Appearance | White to off-white hygroscopic crystalline solid (Predicted).[1] |
| Solubility | Highly soluble in water, methanol, DMSO; insoluble in diethyl ether, hexane, DCM.[1] |
Structural Analysis
The ortho-bromo substituent introduces significant steric bulk and electronic influence compared to the para or meta isomers.[1]
-
Steric Hindrance: The bromine atom at the 2-position restricts rotation around the C1-Aryl bond, influencing the conformation of the diamine chelate ring when bound to metals.
-
Electronic Effect: The electron-withdrawing inductive effect (-I) of the bromine reduces the basicity of the benzylic amine (N1) relative to the terminal amine (N2).[1]
Synthetic Methodology
The most robust laboratory synthesis for 1-aryl-1,2-diamines is the Henry Reaction (Nitroaldol) followed by reduction.[1] This route avoids the use of unstable diazo intermediates and allows for scale-up.[1]
Protocol: Henry Reaction Route
Step 1: Nitroaldol Condensation
Reaction of 2-bromobenzaldehyde with nitromethane yields the
-
Reagents: 2-Bromobenzaldehyde, Nitromethane (
), catalytic base (NaOH or Ammonium Acetate).[1] -
Conditions:
to RT in Ethanol.[1] -
Mechanism:[1][2][3][4][5][6] Nucleophilic attack of the nitronate anion on the aldehyde carbonyl.
Step 2: Dehydration (Optional but common)
Conversion to the
-
Reagents: Acetic anhydride, pyridine, or MsCl/Et3N.[1]
-
Product: (E)-1-bromo-2-(2-nitrovinyl)benzene.[1]
Step 3: Chemoselective Reduction Critical Control Point: The reduction must convert the nitro group and alkene/alcohol to the diamine without debrominating the aryl ring (hydrodehalogenation).
-
Recommended Method: Lithium Aluminum Hydride (
) in THF at Reflux.[1] typically leaves aryl bromides intact under standard reflux conditions, whereas catalytic hydrogenation ( ) poses a high risk of cleaving the C-Br bond. -
Alternative: Borane-THF (
) complex.[1]
Step 4: Salt Formation
-
Reagents: HCl in dioxane or diethyl ether.[1]
-
Procedure: The crude diamine oil is dissolved in dry ethanol/ether, and HCl gas or solution is added to precipitate the dihydrochloride salt.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway via the Henry Reaction, highlighting the critical reduction step to preserve the aryl bromide.
Reactivity & Applications
The versatility of 1-(2-bromophenyl)ethane-1,2-diamine stems from its dual functionality: the vicinal diamine core and the aryl bromide handle.[1]
Heterocycle Synthesis
The 1,2-diamine motif is the immediate precursor to several N-heterocycles:
-
Imidazolines: Condensation with aldehydes or nitriles yields 2-substituted imidazolines.[1]
-
Pyrazines: Reaction with 1,2-dicarbonyls (e.g., glyoxal) forms the pyrazine ring.[1]
-
Piperazines: Cyclization with 1,2-dichloroethane.[1]
Metal-Catalyzed Cross-Coupling
The ortho-bromide allows for late-stage diversification via Palladium-catalyzed coupling, a strategy not possible with unsubstituted phenylethylenediamines.[1]
-
Buchwald-Hartwig Amination: Coupling with amines to form 2-amino-substituted derivatives.[1]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to install biaryl systems.[1]
-
Intramolecular Cyclization: Pd-catalyzed N-arylation can cyclize the benzylic amine onto the ortho-position, forming indoline or tetrahydroquinoline derivatives depending on the linker length.[1]
Ligand Design
Chiral derivatives (resolved via tartaric acid crystallization or synthesized via asymmetric Henry reaction) are precursors to:
-
Salen-type Ligands: Condensation with salicylaldehydes.[1]
-
N,N-Ligands: Used in Ru or Ir catalyzed transfer hydrogenation.[1] The ortho-bromo group can be used to tether the ligand to a solid support or introduce steric bulk to induce enantioselectivity.[1]
Reactivity Logic Map
Figure 2: Divergent reactivity profile showing N-based heterocyclization and Br-based cross-coupling pathways.[1]
Handling & Safety Protocols
As a vicinal diamine dihydrochloride, this compound requires specific safety measures.
-
Hygroscopicity: The 2HCl salt is hygroscopic.[1] Store in a desiccator under argon or nitrogen. Exposure to moisture will lead to "clumping" and difficulty in accurate weighing.[1]
-
Corrosivity/Irritation: Like ethylenediamine, the free base is caustic and a sensitizer. The salt form is less volatile but still an irritant to eyes, skin, and mucous membranes.[1]
-
Stability: Stable under standard conditions.[1] Avoid strong oxidizing agents.[1]
-
Neutralization: When using the salt in nucleophilic reactions, it must be neutralized in situ with a mild base (e.g.,
, ) to liberate the reactive free amine.
References
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998).[1] The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition.
-
Gogoi, S., & Barman, P. (2012).[1] Copper Complex of Aminoisoborneol Schiff Base... An Efficient Catalyst for Direct Catalytic Asymmetric Nitroaldol (Henry) Reaction. Advanced Synthesis & Catalysis. [1]
-
PubChem Compound Summary. (2024). 1-(2-Bromophenyl)ethane-1,2-diamine (Analogous Structures). National Center for Biotechnology Information.[1]
-
Yadav, J. S., et al. (2002).[1][7][8] Indium tribromide catalyzed aminolysis of aziridines: a facile synthesis of vicinal-diamines. Synthesis.
Sources
- 1. 4,4'-Dibromobenzil | C14H8Br2O2 | CID 96430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 8. 1,2-diamine synthesis by diamination [organic-chemistry.org]
Solubility profile of 1-(2-Bromophenyl)ethane-1,2-diamine 2hcl in water vs organic solvents
Executive Summary: The Salt vs. Base Dichotomy
In drug development and scaffold synthesis, 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride serves as a critical chiral building block (often used in the synthesis of isoquinolines or as a ligand in catalysis).[1] However, its utility is defined by a strict solubility dichotomy driven by its ionic nature.[1]
As a dihydrochloride salt (2HCl) , this compound exists as a charged ionic lattice.[1] Its solubility profile is governed by the competition between crystal lattice energy and solvation enthalpy .[1]
-
In Water: The high dielectric constant enables hydration of the ammonium cations (
) and chloride anions ( ), overcoming the lattice energy.[1] -
In Organic Solvents: The lack of hydrogen bond donors or sufficient polarity in common organics (DCM, Toluene, Hexanes) fails to disrupt the ionic lattice, rendering the compound effectively insoluble.[1]
This guide provides the predicted solubility landscape, the mechanistic rationale, and the validated protocols to manipulate this compound for aqueous and organic applications.[1]
Part 1: Physicochemical Characterization & Solubility Profile
Structural Analysis
-
Core Structure: A phenyl ring substituted at the ortho position with a bromine atom, attached to an ethylenediamine chain.[1]
-
Salt Form: The two amine nitrogens are protonated, balanced by two chloride counterions.[1]
-
Ortho-Effect: Unlike the para- or meta- isomers, the 2-bromo substituent introduces steric bulk near the polar headgroup.[1] While this may slightly disrupt crystal packing (potentially lowering the melting point vs. the para isomer), the high polarity of the 2HCl salt remains the dominant solubility driver.[1]
Solubility Landscape Table
Note: Data represents the consensus behavior for phenylethylenediamine dihydrochloride salts.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver | Application Context |
| Aqueous | Water ( | High (>50 mg/mL) | Ion-dipole hydration; H-bonding.[1] | Stock solutions, biological assays.[1] |
| Protic Polar | Methanol, Ethanol | Moderate to High | Solvation of ammonium ions; H-bonding capability.[1] | Crystallization, reaction solvent.[1][2] |
| Aprotic Polar | DMSO, DMF, DMAc | High | High dielectric constant; strong cation solvation.[1] | NMR analysis, high-temp reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble (<1 mg/mL) | Low dielectric constant; cannot break ionic lattice.[1] | Extraction of the free base only. |
| Ethers/Hydrocarbons | THF, Diethyl Ether, Toluene, Hexanes | Insoluble | Non-polar; unfavorable thermodynamics.[1] | Anti-solvents for precipitation.[1] |
Part 2: Visualization of Solubility Mechanisms
The following diagram illustrates the molecular behavior of the 2HCl salt in different environments, highlighting why solvent choice dictates the state of matter.
Figure 1: Mechanistic divergence of the dihydrochloride salt in aqueous vs. organic media.[1]
Part 3: Experimental Protocols
As a researcher, you often need to switch between the water-soluble salt and the organic-soluble free base.[1] The following protocols are self-validating workflows.
Protocol A: "Free-Basing" for Organic Synthesis
Objective: Convert the water-soluble 2HCl salt into the lipophilic free amine for use in organic reactions (e.g., amide coupling, reductive amination).[1]
Reagents:
-
1-(2-Bromophenyl)ethane-1,2-diamine 2HCl (Starting Material)[1]
-
1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
)[1] -
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
Brine (Saturated NaCl)[1]
-
Anhydrous Sodium Sulfate (
)[1]
Workflow:
-
Dissolution: Dissolve 1.0 eq of the 2HCl salt in minimal distilled water (approx. 10 mL/g).
-
Basification: Cool the solution to 0°C. Slowly add 1M NaOH (approx. 2.5 eq) with stirring until pH > 12. Checkpoint: The solution should turn cloudy or an oil should separate as the free base forms.[1]
-
Extraction: Add an equal volume of DCM. Shake vigorously in a separatory funnel. Allow layers to separate.[1]
-
Wash & Dry: Collect the organic layer.[1] Wash once with brine.[1] Dry over anhydrous
for 15 minutes. -
Isolation: Filter and concentrate in vacuo. The residue is the free diamine , now soluble in THF, Toluene, and DCM.[1]
Protocol B: Gravimetric Solubility Determination
Objective: Empirically determine the exact solubility limit (
-
Saturation: Add excess 2HCl salt to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) until mass is constant.[1]
-
Calculation: Weigh the vial with residue (
). [1]
Part 4: Application Context & Solvent Selection
Reaction Optimization
-
Coupling Reactions: If using the 2HCl salt directly (e.g., with EDC/HOBt), you must include a tertiary amine base (DIPEA or TEA) to neutralize the HCl in situ.[1] Use polar solvents like DMF or DMF/DCM mixtures.[1]
-
Catalysis Ligands: For metal complexation, convert to the free base first (Protocol A) to prevent chloride ions from interfering with the metal center or poisoning the catalyst.[1]
Analytical Chemistry (HPLC/NMR)
-
NMR Solvent: Use DMSO-d6 or D2O .[1] Avoid CDCl3 as the salt will not dissolve.[1]
-
HPLC Mobile Phase: Compatible with standard Water/Acetonitrile gradients (0.1% TFA or Formic Acid).[1] The compound will elute as the protonated cation.[1]
Workflow Visualization: The Free-Basing Switch
Figure 2: The chemical workflow to switch solubility profiles from aqueous to organic.
References
-
Fluorochem. (2024).[1] 1-(4-Bromophenyl)ethane-1,2-diamine Chemical Properties and Safety Data. Retrieved from [1]
-
BenchChem. (2025).[1][5][6] Technical Guide to the Solubility of (+)-1,2-Diphenylethylenediamine. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: N-Phenylethylenediamine and Analogs. Retrieved from [1]
-
PubChem. (2025).[1][7][8] Compound Summary: 1,2-Ethanediamine, hydrobromide (1:2).[1][7] National Library of Medicine.[1] Retrieved from [1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and solubility principles).
Sources
- 1. 4,4'-Dibromobenzil | C14H8Br2O2 | CID 96430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 3. N-フェニルエチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2-Ethanediamine, hydrobromide (1:2) | C2H10Br2N2 | CID 164699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2-Bis(3-bromophenyl)ethane-1,2-dione | C14H8Br2O2 | CID 13789611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Difference between 1-(2-Bromophenyl)ethane-1,2-diamine 2hcl and free base forms
Technical Guide: 1-(2-Bromophenyl)ethane-1,2-diamine (2HCl vs. Free Base)
Executive Summary
1-(2-Bromophenyl)ethane-1,2-diamine is a specialized chiral building block and bidentate ligand precursor used in medicinal chemistry and asymmetric catalysis. Its utility lies in the dual functionality: the 1,2-diamine backbone (for chelation or heterocycle formation) and the ortho-bromo aryl group (a handle for cross-coupling or steric control).
Researchers typically encounter this molecule in two distinct forms:
-
Dihydrochloride Salt (2HCl): The passivated, kinetically stable form used for storage and transport.
-
Free Base: The thermodynamically reactive, nucleophilic form required for chemical synthesis and metal complexation.
Core Directive: Successful utilization of this compound requires "on-demand liberation"—storing the stable salt and converting it to the free base immediately prior to use to prevent oxidative degradation and carbamate formation.
Technical Comparison: 2HCl Salt vs. Free Base
The following table contrasts the physicochemical properties of the two forms. Note that while specific melting points can vary by enantiopurity, the relative behavior is consistent across the aryl-1,2-diamine class.
| Feature | Dihydrochloride Salt (2HCl) | Free Base |
| Formula | C₈H₁₁BrN₂ · 2HCl | C₈H₁₁BrN₂ |
| Physical State | Crystalline Solid (White to Off-White) | Viscous Oil or Low-Melting Solid (Yellowish) |
| Electronic State | Protonated Ammonium ( | Neutral Amine ( |
| Nucleophilicity | Null (Passivated) | High (Active Nucleophile) |
| Solubility | Water, Methanol, DMSO | DCM, Toluene, THF, Ethyl Acetate |
| Air Stability | High (Shelf-stable for months/years) | Low (Oxidizes to imines; absorbs CO₂) |
| Hygroscopicity | Moderate to High (Desiccant required) | Low (But sensitive to moisture/hydrolysis) |
| Primary Use | Long-term storage, precise weighing | Ligand synthesis, metal complexation |
Detailed Analysis of Forms
A. The Storage Form: Dihydrochloride (2HCl)
The 2HCl salt is the industry standard for distribution. By protonating both amine nitrogens, the lone pairs are locked, preventing:
-
Air Oxidation: Diamines are prone to oxidative dehydrogenation to form imines or diazo species. Protonation shuts down this pathway.
-
Carbamate Formation: Free amines avidly react with atmospheric CO₂ to form carbamates (
). The salt is immune to this.
Handling Constraint: The 2HCl salt is often hygroscopic . Weighing should be performed quickly, or in a dry box, to prevent water uptake which alters the effective molecular weight and stoichiometry.
B. The Active Form: Free Base
The free base possesses two active nitrogen lone pairs. In the 1-(2-bromophenyl) derivative, the ortho-bromine atom introduces significant steric bulk and electronic withdrawal compared to the para-isomer.
-
Steric Influence: The bulky bromine atom at the ortho position restricts rotation around the benzylic bond, potentially influencing the stereoselectivity of downstream reactions (e.g., chiral ligand synthesis).
-
Reactivity: This form is required for:
-
Condensation: Reacting with aldehydes/ketones to form Schiff bases (Salen-type ligands).
-
Coordination: Binding to metal centers (Pd, Pt, Cu).
-
N-Alkylation: Nucleophilic attack on alkyl halides.
-
Self-Validating Protocols
These protocols are designed to be self-validating : the visual cues (phase separation, precipitate formation) confirm the success of the step.
Protocol A: On-Demand Liberation (Salt Free Base)
Use this immediately before a reaction requiring the nucleophilic amine.
-
Dissolution: Suspend 1.0 mmol of the 2HCl salt in 10 mL of distilled water. (The solid should dissolve completely; if turbid, filter to remove impurities).
-
Basification: Add 2M NaOH (approx. 2.5 - 3.0 equivalents) dropwise while stirring.
-
Validation: The solution will turn cloudy/milky as the hydrophobic free base oils out of the aqueous phase.
-
-
Extraction: Add 10 mL of Dichloromethane (DCM) . Shake vigorously and allow layers to separate.
-
Validation: The organic (bottom) layer should contain the amine. The aqueous (top) layer should be clear.
-
-
Drying: Collect the organic layer, dry over anhydrous
or , and filter. -
Concentration: Remove solvent under reduced pressure (Rotavap) at
.-
Result: A viscous yellow oil or semi-solid. Use immediately.
-
Protocol B: Salt Formation (Free Base 2HCl)
Use this to recover unreacted material or stabilize a synthesized product.
-
Solvation: Dissolve the crude free base in a minimal amount of dry Ethanol or Methanol.
-
Acidification: Add 4M HCl in Dioxane or Diethyl Ether dropwise at
.-
Validation: A white precipitate will form immediately upon contact.
-
-
Isolation: Filter the solid and wash with cold Diethyl Ether.
-
Drying: Dry under high vacuum to remove excess HCl and solvent.
Reactivity & Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this molecule.
Figure 1: Workflow for converting the stable 2HCl salt into the reactive free base and subsequent reaction pathways.
Strategic Applications of the 2-Bromo Isomer
The specific placement of the bromine atom at the 2-position (ortho) distinguishes this molecule from its 3- and 4-bromo counterparts.
-
Orthogonal Functionalization: The Br-C bond is chemically distinct from the N-C bonds. It allows for Suzuki-Miyaura or Buchwald-Hartwig coupling after the diamine has been installed or protected. This is used to build bulky chiral auxiliaries where the steric bulk of the ortho-group induces stereoselectivity.
-
Steric Gating in Catalysis: In Salen-type ligands derived from this diamine, the ortho-bromine forces the phenyl ring to twist out of coplanarity. This "steric wall" can enhance enantioselectivity in asymmetric catalysis (e.g., Jacobsen epoxidation) by restricting the approach trajectory of the substrate.
-
Heterocycle Synthesis: The proximity of the amine and the ortho-bromide allows for intramolecular cyclization (e.g., Pd-catalyzed C-N bond formation) to generate indoline or tetrahydroquinoxaline derivatives.
References
-
PubChem. 1,2-Bis(3-bromophenyl)ethane-1,2-dione (Analogous Precursor Data). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2-Diamines. (General synthesis and reactivity of aryl-1,2-diamines). Available at: [Link]
-
Li, W. 1,2-Diamines: Synthesis and Utility. MacMillan Group Meeting, Princeton University. (2013).[1][2] Available at: [Link]
Sources
1-(2-Bromophenyl)ethane-1,2-diamine 2hcl synthesis pathways and precursors
The following technical guide details the synthesis of 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride , a critical vicinal diamine scaffold used in coordination chemistry and as a precursor for bioactive heterocyclic compounds.
This guide prioritizes chemoselectivity —specifically the preservation of the labile ortho-bromo substituent during the reduction of nitrogenous intermediates.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride Formula: C₈H₁₁BrN₂ · 2HCl CAS (Free Base): 1247538-34-4 (Generic for isomers; specific CAS varies by enantiomer) Core Challenge: The ortho-bromo substituent on the phenyl ring is susceptible to hydrodehalogenation (loss of bromine) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C). Therefore, hydride-based reduction strategies are strictly required.
Retrosynthetic Logic
The molecule contains a vicinal diamine backbone with a chiral center at the benzylic position (C1). The most direct disconnection cuts the C1–C2 bond (unlikely) or transforms functional groups at C1 and C2.
-
Pathway A (Primary): Strecker Synthesis .[1][2] Disconnection of the C2 nitrile leads to 2-bromobenzaldehyde. This is the most atom-economical route.
-
Pathway B (Secondary): Styrene Oxidation . Disconnection of both amines leads to 2-bromostyrene via an epoxide or aziridine intermediate.
Figure 1: Retrosynthetic analysis showing the two primary disconnects. Pathway A (Green/Yellow) is the focus of this guide due to scalability.
Pathway A: The Strecker-Borane Protocol (Recommended)
This pathway is preferred for its robustness and the commercial availability of 2-bromobenzaldehyde. It involves two steps: the formation of the α-aminonitrile and its chemoselective reduction.
Step 1: Synthesis of 2-Amino-2-(2-bromophenyl)acetonitrile
The Strecker reaction installs the first amine and the carbon atom for the second amine simultaneously.
-
Reagents: 2-Bromobenzaldehyde, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl), Ammonia (7M in MeOH).
-
Solvent: Methanol/Water (1:1).
-
Mechanism: In situ formation of the imine followed by nucleophilic attack of cyanide.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve NH₄Cl (1.2 equiv) in a mixture of aqueous ammonia (2 equiv) and methanol.
-
Addition: Add 2-Bromobenzaldehyde (1.0 equiv) dropwise. Stir for 20 minutes to allow imine formation.
-
Cyanation: Cool the mixture to 0°C. CAREFULLY add NaCN (1.1 equiv) in small portions. Caution: HCN gas evolution is possible; use a high-performance fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Workup: Quench with water. Extract with ethyl acetate (3x).[3] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude α-aminonitrile is often unstable on silica gel. It is best used directly in the next step or recrystallized from ethanol/hexanes if solid.
Step 2: Chemoselective Reduction (The Critical Step)
Warning: Do NOT use Catalytic Hydrogenation (H₂ + Pd/C or Raney Ni). This will strip the bromine atom (hydrodehalogenation), yielding the non-brominated analogue. Recommended Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) . Borane reduces nitriles to primary amines efficiently while leaving aryl halides intact at moderate temperatures.
Experimental Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon. Charge with the α-aminonitrile (from Step 1) dissolved in anhydrous THF (0.2 M).
-
Reduction: Cool to 0°C. Add BH₃·THF (1.0 M solution, 3.5 equiv) dropwise via syringe.
-
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (65°C) for 4–6 hours.
-
Quench (Methanolysis): Cool to 0°C. Very slowly add Methanol to quench excess borane (hydrogen gas evolution).
-
Acid Hydrolysis: Add HCl (6M, excess) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify to pH >12 with NaOH (aq). Extract the free diamine into Dichloromethane (DCM). Dry over K₂CO₃ and concentrate.
Step 3: Salt Formation (Dihydrochloride)
-
Dissolve the free base oil in a minimal amount of dry Ethanol or Methanol.
-
Cool to 0°C. Add HCl in Dioxane (4M) or diethyl ether dropwise until pH < 2.
-
The 1-(2-Bromophenyl)ethane-1,2-diamine · 2HCl will precipitate as a white solid.
-
Filter, wash with cold ether, and dry under vacuum.
Pathway B: The Amino Acid Route (Chiral Resolution Potential)
If enantiopure material is required, the Strecker intermediate can be hydrolyzed to the amino acid, resolved, and then reduced.
Workflow:
-
Bucherer-Bergs Reaction: 2-Bromobenzaldehyde + (NH₄)₂CO₃ + KCN → Hydantoin.
-
Hydrolysis: Hydantoin + NaOH (aq) → 2-Bromophenylglycine .
-
Resolution: Resolve 2-bromophenylglycine using (+)-Tartaric acid or chiral HPLC.
-
Amidation: Convert acid to methyl ester (SOCl₂/MeOH) then to amide (NH₃/MeOH).
-
Reduction: Reduce the amide to the amine using BH₃·THF (same conditions as Pathway A).
Note: This pathway is longer but guarantees optical purity if the amino acid is resolved prior to reduction.
Process Visualization & Logic
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and chemical flow, highlighting the critical "No-Go" decision regarding catalytic hydrogenation.
Figure 2: Logic flow for the synthesis, emphasizing the critical choice of reducing agent to prevent side reactions.
Quantitative Data & Specifications
| Parameter | Specification / Condition |
| Starting Material | 2-Bromobenzaldehyde (CAS: 6630-33-7) |
| Key Reagent | Borane-THF (1.0 M) or LiAlH₄ (Use with care) |
| Critical Temperature | Nitrile Reduction: 0°C → 65°C (Reflux) |
| Yield (Step 1) | 85–92% (Typical for Strecker) |
| Yield (Step 2) | 70–80% (Borane reduction) |
| Product Form | Dihydrochloride Salt (White crystalline solid) |
| Solubility | Soluble in water, MeOH; Insoluble in Et₂O, Hexanes |
| Storage | Hygroscopic; Store under Argon/Desiccator |
References
-
Strecker Synthesis Mechanism & General Procedures. Organic Chemistry Portal. Available at: [Link]
-
Chemoselective Reduction of Nitriles. Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[4] Journal of Organic Chemistry, 2009, 74, 1964-1970.[4] [Link]
-
Preparation of 2-Bromobenzaldehyde. Organic Syntheses, Coll. Vol. 2, p.441 (1943). [Link]
-
Debromination Risks in Reduction. Glaser, R., et al. "Mechanistic models for LAH reductions of acetonitrile...". Journal of Organic Chemistry, 2013, 78(3), 1113-26. [Link]
Sources
Methodological & Application
Procedure for converting 1-(2-Bromophenyl)ethane-1,2-diamine 2hcl to free base for catalysis
Topic: Procedure for Converting 1-(2-Bromophenyl)ethane-1,2-diamine Dihydrochloride to its Free Base for Catalysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conversion of 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride to its free base form. The free base is often the catalytically active species required for various chemical transformations. This guide details the chemical principles, safety precautions, a step-by-step experimental protocol, and methods for verification of the final product. The causality behind experimental choices is explained to ensure both scientific integrity and successful implementation.
Introduction: The Imperative of the Free Base in Catalysis
1-(2-Bromophenyl)ethane-1,2-diamine and its derivatives are important chiral ligands and organocatalysts in asymmetric synthesis. Their utility stems from the presence of two stereogenic centers and the coordinating ability of the diamine functionality. However, these diamines are often supplied as their dihydrochloride salts to enhance their stability and shelf-life. In this salt form, the lone pairs on the nitrogen atoms are protonated, rendering them unavailable for coordination to metal centers or for acting as a Brønsted base in catalytic cycles. Therefore, a quantitative conversion to the free base is a critical prerequisite for its application in catalysis.
The fundamental principle behind this conversion is a classic acid-base reaction, followed by a liquid-liquid extraction to isolate the neutral, organic-soluble free base from the aqueous, salt-containing phase. The efficiency of this process hinges on a judicious choice of base, solvent system, and extraction conditions, all of which are dictated by the physicochemical properties of the diamine and its salt.
Health and Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used. While a specific SDS for 1-(2-bromophenyl)ethane-1,2-diamine dihydrochloride may not be readily available, data for analogous brominated aromatic compounds should be considered.
General Hazards:
-
1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride and its free base: May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and eye irritation.[1]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents (e.g., Dichloromethane, Ethyl Acetate): Volatile and flammable. May cause irritation upon inhalation or skin contact. Dichloromethane is a suspected carcinogen.
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.
-
All manipulations should be performed in a well-ventilated fume hood.[2][3][4]
Physicochemical Rationale for Protocol Design
A successful conversion and extraction protocol is built upon an understanding of the pKa of the diamine and the solubilities of its salt and free base forms.
The Role of pKa in Base Selection
Based on established pKa prediction algorithms, the estimated pKa values for the two protonated amino groups of 1-(2-Bromophenyl)ethane-1,2-diamine are approximately pKa1 ≈ 7.5 and pKa2 ≈ 9.5 .
To deprotonate an amine, a base whose conjugate acid has a higher pKa than the amine's conjugate acid should be used. For complete deprotonation of both amine groups, the pH of the solution should be at least 2 units higher than the highest pKa value. Therefore, a target pH of ≥ 11.5 is recommended.
Common inorganic bases suitable for this purpose include:
-
Sodium Hydroxide (NaOH): pKa of H₂O is ~15.7, making NaOH a strong base capable of achieving a high pH.
-
Potassium Carbonate (K₂CO₃): The pKa of bicarbonate (HCO₃⁻) is ~10.3. While it can deprotonate the first amine, it may not be sufficiently basic for complete deprotonation of the second amine.
-
Sodium Bicarbonate (NaHCO₃): The pKa of carbonic acid (H₂CO₃) is ~6.4. This is not a suitable base for this procedure.
Given the need to surpass a pH of 11.5, Sodium Hydroxide (NaOH) is the most appropriate choice for this conversion.
Solubility Profile and Solvent Selection
-
1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride: As an ammonium salt, it is expected to be highly soluble in water and have low solubility in non-polar organic solvents.
-
1-(2-Bromophenyl)ethane-1,2-diamine (Free Base): The neutral organic molecule will have significantly reduced water solubility and increased solubility in a range of organic solvents.
For the liquid-liquid extraction, a water-immiscible organic solvent is required. Key considerations for solvent choice include:
-
Good solubility of the free base.
-
Immiscibility with water.
-
A density significantly different from water to allow for clean phase separation.
-
A low boiling point for easy removal post-extraction.
Suitable solvents include:
-
Dichloromethane (DCM): Density ~1.33 g/mL (will be the bottom layer). It is an excellent solvent for a wide range of organic compounds.
-
Ethyl Acetate (EtOAc): Density ~0.90 g/mL (will be the top layer). It is a good solvent and less toxic than DCM.
-
Diethyl Ether: Density ~0.71 g/mL (will be the top layer). Highly volatile, but also highly flammable.
For this protocol, Dichloromethane (DCM) is recommended due to its excellent solvent properties and clear phase separation.
Experimental Protocol
This protocol is designed for the conversion of 1.0 g of 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride.
Materials and Equipment
| Reagents | Equipment |
| 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl (1.0 g) | 100 mL Beaker |
| Deionized Water | 50 mL Separatory Funnel |
| 2 M Sodium Hydroxide (NaOH) solution | pH paper or pH meter |
| Dichloromethane (DCM) | Magnetic stirrer and stir bar |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Round-bottom flask (100 mL) |
| Saturated Sodium Chloride (NaCl) solution (Brine) | Rotary evaporator |
| Glass funnel and filter paper or cotton wool plug |
Step-by-Step Procedure
-
Dissolution: In a 100 mL beaker, dissolve 1.0 g of 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride in approximately 20 mL of deionized water. Stir until all the solid has dissolved.
-
Basification: While stirring, slowly add 2 M NaOH solution dropwise to the aqueous solution of the diamine salt. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH of the solution is stable at pH 12-14 . A cloudy precipitate of the free base may form at this stage.
-
Extraction: Transfer the basic aqueous solution to a 50 mL separatory funnel. Add 20 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent the funnel periodically to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic DCM layer will be the bottom layer. Drain the lower organic layer into a clean, dry flask.
-
Repeat Extraction: To maximize the recovery of the free base, perform two more extractions of the aqueous layer, each with 10 mL of fresh DCM. Combine all the organic extracts.
-
Washing: Return the combined organic extracts to the separatory funnel and wash with 15 mL of saturated NaCl solution (brine). This step helps to remove any residual water and inorganic salts from the organic phase. Drain the organic layer into a clean, dry flask.
-
Drying: Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic extract.[5][6][7] Swirl the flask gently. Add the drying agent until it no longer clumps together and flows freely, indicating that all the water has been absorbed.
-
Isolation: Filter the dried organic solution through a funnel with a cotton wool plug or fluted filter paper into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh DCM to ensure complete transfer of the product.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator. Be cautious not to overheat the sample. The final product, the free base of 1-(2-Bromophenyl)ethane-1,2-diamine, should be a viscous oil or a solid.
-
Final Drying and Storage: Place the flask under high vacuum for at least one hour to remove any residual solvent. Determine the yield and store the product under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent degradation.
Workflow Diagram
Caption: Workflow for the conversion of the dihydrochloride salt to the free base.
Verification of the Product
To confirm the successful conversion and purity of the final product, the following analytical techniques can be employed:
-
¹H NMR Spectroscopy: The proton NMR spectrum of the free base will show a disappearance of the broad ammonium protons (N-H⁺) and a shift in the signals of the protons adjacent to the nitrogen atoms compared to the starting material.
-
Mass Spectrometry: To confirm the molecular weight of the free base.
-
FT-IR Spectroscopy: The spectrum of the free base will show N-H stretching vibrations characteristic of a primary amine, which will be different from the N-H⁺ stretches in the hydrochloride salt.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation or insufficient extraction. | Ensure the pH is ≥ 12. Perform at least three extractions with the specified solvent volumes. |
| Emulsion formation during extraction | Vigorous shaking with a basic aqueous layer. | Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Addition of more brine can also break the emulsion. |
| Product is wet after solvent removal | Incomplete drying of the organic layer. | Add more drying agent until it no longer clumps. Ensure sufficient contact time between the drying agent and the solution. |
| Final product is a salt | Insufficient amount of base added. | Re-dissolve the product in water, ensure the pH is ≥ 12 with NaOH, and repeat the extraction procedure. |
Conclusion
The protocol outlined in this application note provides a reliable and scientifically grounded method for the conversion of 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride to its catalytically active free base. By understanding the underlying principles of pKa and solubility, researchers can confidently prepare this valuable ligand for its intended use in catalysis and drug development, ensuring reproducibility and high yields.
References
-
Scribd. (n.d.). Drying Agents. Retrieved from [Link]
-
ResearchGate. (2021). Drying agents. Retrieved from [Link]
-
Reddit. (2016). Drying Et3N over Molecular sieves?. r/chemistry. Retrieved from [Link]
-
The Hive. (2003). Drying agents and their compatibilities. Hive Stimulants. Retrieved from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
Oxford Academic. (n.d.). Optimization of the Supercritical Fluid Extraction of Primary Aromatic Amines. Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (2016). How can I remove hydrochloride from Ethylenediamine.dihydrochloride?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry. Retrieved from [Link]
-
Rowan University. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]
-
MDPI. (2024). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. Molecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Simulation and optimization of aromatic extraction from lube oil cuts by liquid-liquid extraction. Retrieved from [Link]
-
Sciencemadness. (2013). recover ethylene diamine from its dihydrochloride salt. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dibromo-1,2-diphenylethane, 96%. Retrieved from [Link]
-
Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride?. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dibromobenzil. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(3-bromophenyl)ethane-1,2-dione. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromoethane. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(4-bromophenyl)ethane-1,2-dione;1,3-diphenylpropan-2-one. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride via recrystallization. Here, we address common challenges and frequently asked questions to ensure you can achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl, providing potential causes and actionable solutions.
Issue 1: The compound does not fully dissolve in the hot solvent.
-
Potential Cause: Insufficient solvent volume or an inappropriate solvent was used. The dihydrochloride salt of an amine is highly polar and requires a polar solvent for dissolution.
-
Solution:
-
Increase Solvent Volume: Gradually add small portions of the hot solvent to the mixture until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution for a good yield.[1]
-
Solvent System Optimization: For amine salts, a mixed solvent system can be highly effective.[2] A common approach is to dissolve the compound in a minimal amount of a good solvent (e.g., methanol or ethanol) at an elevated temperature and then add a hot anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
Heat Application: Ensure the solution is heated to the boiling point of the solvent to maximize solubility. Use a watch glass to cover the Erlenmeyer flask to prevent solvent evaporation.[3]
-
Issue 2: Oiling out - the compound separates as a liquid instead of forming crystals.
-
Potential Cause: The solution is supersaturated to a degree that the solute's solubility is exceeded at a temperature above its melting point. This is common with impure samples.
-
Solution:
-
Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[3]
-
Slower Cooling: Allow the solution to cool more slowly. Rapid cooling can favor oiling out over crystallization. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[4] This provides a nucleation site for crystal growth.
-
Issue 3: Poor recovery or low yield of crystals.
-
Potential Cause:
-
Using too much solvent.
-
Cooling for an insufficient amount of time.
-
Premature filtration before crystallization is complete.
-
The compound has significant solubility in the cold solvent.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required for complete dissolution.[1]
-
Sufficient Cooling: Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes to an hour to maximize precipitation.[1]
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can reduce the volume by evaporation and cool it again to recover a second crop of crystals.[3] Be aware that this second crop may be less pure.
-
Issue 4: Crystals are colored or appear impure.
-
Potential Cause: Presence of colored impurities, often from oxidation or side reactions during the synthesis.
-
Solution:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb colored impurities.[5] Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Iterative Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl?
A1: As a polar dihydrochloride salt, this compound is typically soluble in polar protic solvents. Good starting points for solvent screening include:
-
Single Solvents: Methanol, Ethanol, Water.
-
Mixed Solvent Systems: Ethanol/Water, Methanol/Isopropanol, Ethanol/Ethyl Acetate. A mixed solvent system often provides the ideal solubility profile where the compound is very soluble in the hot mixture but poorly soluble when cold.[7]
Q2: How can I determine the optimal solvent ratio in a mixed solvent system?
A2: A systematic approach is best. Dissolve the crude compound in a minimal amount of the "good" hot solvent (the one in which it is more soluble). Then, add the hot "anti-solvent" (the one in which it is less soluble) dropwise until you observe persistent cloudiness. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool.
Q3: What are the likely impurities in my 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl sample?
A3: The impurities will depend on the synthetic route. Common impurities could include:
-
Unreacted starting materials.
-
Byproducts from side reactions.[8]
-
Diastereomers if the synthesis is not stereospecific.
-
Oxidation products, which can cause coloration.
Q4: How do I handle a very fine powder that is difficult to filter?
A4: Fine powders can clog filter paper. To mitigate this:
-
Allow for Slower Crystal Growth: Slower cooling promotes the formation of larger crystals which are easier to filter.[3]
-
Use a Different Filtration Method: Consider using a Buchner funnel with a suitable filter paper grade or a fritted glass funnel.
-
Centrifugation: In some cases, centrifugation followed by decanting the supernatant can be an effective way to isolate fine solids.
Q5: My recrystallized product has a low melting point or a broad melting range. What does this indicate?
A5: A low or broad melting point is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point. This result suggests that further purification, such as another recrystallization, is necessary.
Experimental Protocol: Recrystallization of 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl
This protocol provides a general guideline. The optimal solvent and volumes should be determined empirically for your specific sample.
Materials:
-
Crude 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents to determine a suitable system. For this example, we will use an ethanol/water mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the bulk of the material with heating and stirring.
-
Addition of Anti-Solvent: While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethanol/Water or Methanol/Isopropanol | Balances polarity for dissolving the salt and allows for precipitation upon cooling. |
| Dissolution Temp. | Boiling point of the solvent mixture | Maximizes solubility to use the minimum solvent volume. |
| Cooling Time | 30-60 minutes in an ice bath | Ensures maximum precipitation and yield. |
| Washing Solvent | Cold recrystallization solvent mixture | Removes surface impurities without dissolving a significant amount of the product. |
Visual Workflow
Caption: Recrystallization workflow for 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl.
References
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO.
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace.
- A Brief Review on Recrystallization of Clinically Important Drugs - international journal of pharmaceutical research.
- Technical Support Center: Purific
- Recrystallization Definition, Principle & Purpose - PraxiLabs.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Public
- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Recrystalliz
- Solubility D
- (1S)-1-(2-BROMOPHENYL)ETHANE-1,2-DIAMINE - Fluorochem.
- Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane - Benchchem.
- (1S)-1-(4-BROMOPHENYL)ETHANE-1,2-DIAMINE 2HCL - Sigma-Aldrich.
- Recrystalliz
- Investigation into the Formation of Impurities during the Optimization of Brig
- Technical Support Center: Recrystallization of 3,5-Dibromobenzene-1,2-diamine - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. researchgate.net [researchgate.net]
- 6. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimizing pH conditions for 1-(2-Bromophenyl)ethane-1,2-diamine 2hcl reactivity
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing pH & Reactivity for 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl
Executive Summary: The Salt-to-Base Transition
You are working with 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride (CAS: 5700-56-1 analog).[1][2] This compound is a vicinal diamine salt.[1][2] In its supplied form (2HCl), it is chemically inert toward nucleophilic substitution and insoluble in non-polar organic solvents.[2]
The Critical Insight: Reactivity is dictated by speciation . Because the two amine groups are chemically distinct (one benzylic, one terminal), they possess different pKa values.[2] By manipulating pH, you can control not just if the molecule reacts, but which nitrogen reacts.
The Science of Speciation (pKa Logic)
To optimize your protocol, you must visualize the molecule's behavior across the pH scale.
-
The Benzylic Amine (
): Attached directly to the chiral center with the 2-bromophenyl group.[2] The electron-withdrawing nature of the aryl ring (and the ortho-bromo substituent) lowers its electron density, making it less basic (lower pKa).[1][2] -
The Terminal Amine (
): A primary aliphatic amine.[2] It is electron-rich and more basic (higher pKa).[1][2]
pH-Dependent Speciation Diagram
The vicinal nature of the amines creates a significant gap between the first and second deprotonation events due to electrostatic repulsion.
Figure 1: Speciation flow. Note that the benzylic amine becomes nucleophilic first.
Troubleshooting & Optimization Modules
Module A: "The compound won't dissolve in my reaction solvent (DCM/THF)."
Diagnosis: You are likely trying to use the 2HCl salt directly in a non-polar solvent.[2] The ionic lattice energy is too high. The Fix: You must perform a Free Base Liberation prior to reaction.
Protocol: Biphasic Neutralization
-
Dissolve: Dissolve the 2HCl salt in minimal distilled water (approx. 5-10 mL per gram).
-
Basify: Slowly add 2M NaOH or saturated
until pH reaches 12-13 . (High pH is required to free the terminal amine).[2] -
Extract: Immediately extract 3x with Dichloromethane (DCM).
-
Note: The free base is lipophilic due to the bromophenyl group.
-
-
Dry: Dry the organic layer over anhydrous
(avoid if Lewis acid sensitivity is a concern for subsequent steps).[2] -
Concentrate: Evaporate solvent to yield the oily free base.[2] Use immediately to prevent oxidation.[1][2]
Module B: "I'm getting a mixture of mono- and di-substituted products."
Diagnosis: Lack of pH control led to non-selective reactivity. The Fix: Exploit the pKa difference. If you need to functionalize only one amine, target the Benzylic Amine at pH 8.5.
Protocol: pH-Controlled Selective Acylation
-
Buffer: Dissolve the 2HCl salt in a biphasic system (e.g., Water/DCM).[2]
-
Adjust: Use a saturated Sodium Bicarbonate (
) solution (pH ~8.5). -
React: Add your electrophile (e.g., acid chloride) dropwise.[2]
-
Result: The electrophile attacks the benzylic position preferentially.
Module C: "My Yield is Low (Possible Cyclization)."
Diagnosis: The ortho-bromo substituent is a leaving group.[1][2] Under basic conditions and high heat (or in the presence of metals), the amine tail can attack the aryl ring, ejecting Bromine and forming an indoline or tetrahydroisoquinoline derivative. The Fix:
-
Avoid Heating: Keep neutralization and reaction temps < 40°C.
-
Exclude Metals: Ensure solvents are free of trace Pd or Cu unless cyclization is the goal.
Quantitative Data Summary
| Parameter | Value (Approx) | Significance |
| Molecular Weight | 288.01 g/mol (2HCl) | Use this for molarity calc, not the free base MW (215.1).[1][2] |
| pKa 1 (Benzylic) | ~6.8 - 7.2 | pH required to deprotonate the first site (Benzylic).[1][2] |
| pKa 2 (Terminal) | ~9.8 - 10.2 | pH required to deprotonate the second site (Terminal).[1][2] |
| Solubility (Salt) | Water, Methanol, DMSO | Good for storage and initial dissolution.[2] |
| Solubility (Base) | DCM, EtOAc, Toluene | Required for most organic synthesis applications.[2] |
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (
Q: Is the 2-Bromo group stable during neutralization? A: Yes. The C-Br bond is stable up to pH 14 at room temperature.[1][2] It requires transition metal catalysis (Pd/Cu) or extreme temperatures to hydrolyze or cyclize.[1][2]
Q: How do I store the free base?
A: Do not store the free base. Diamines absorb
Workflow Visualization: Salt Neutralization
Figure 2: Decision tree for neutralizing the diamine salt based on selectivity requirements.
References
-
PubChem. (2025).[1][2][5] 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride Compound Summary. National Library of Medicine.[2] [Link][2]
-
Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General reference for amine pKa and reactivity principles).
-
Reich, H. J. (2024).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] [Link]
Sources
- 1. 1,2-Ethanediamine, N1-phenyl- | C8H12N2 | CID 74270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(2-bromophenyl)-1-(furan-2-yl)ethan-1-one (C12H9BrO2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
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Preventing oxidation of 1-(2-Bromophenyl)ethane-1,2-diamine 2hcl during storage
Introduction
Welcome to the dedicated technical guide for 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride. This valuable synthetic intermediate is a cornerstone in many drug discovery and development pipelines. However, its structural features—specifically the aromatic diamine moiety—render it susceptible to atmospheric oxidation. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and best practices to ensure the long-term stability and integrity of this compound during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
Q1: My new vial of 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl, which was initially a white or off-white solid, has started to turn yellow/brown. What is happening?
This color change is a classic indicator of oxidation. Aromatic diamines, including phenylenediamines, are easily oxidized by atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures.[2] The initial oxidation products are often highly colored, conjugated species like quinone-diimines, which can further polymerize, leading to the observed darkening of the material.[3][4]
Q2: Is the dihydrochloride salt form not stable to oxidation?
The dihydrochloride (2HCl) salt form is significantly more stable than the corresponding free base. Protonation of the amine groups decreases their electron density, making them less susceptible to oxidation. However, this does not confer complete immunity. Over time, especially with repeated exposure to air and moisture, the compound can still degrade. Think of the salt form as providing a strong defense, but not an impenetrable one.
Q3: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, 1-(2-Bromophenyl)ethane-1,2-diamine 2HCl should be stored under a dry, inert atmosphere (argon or nitrogen) at reduced temperatures (-20°C to 4°C).[5][6] The container should be a tightly sealed amber glass vial to protect from light and moisture.[2] For the highest level of protection, sealing the vial with parafilm and placing it inside a secondary container or a desiccator within the freezer is recommended.[7]
Q4: Can I store this compound in a standard lab refrigerator or freezer?
You can, but with critical precautions. Standard refrigerators and freezers are not spark-proof and cycle through temperature changes that can introduce moisture. If using a standard unit:
-
Ensure the container is impeccably sealed to prevent moisture ingress.[8]
-
Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.
-
Store within a desiccator or a sealed secondary container containing a desiccant.
Q5: I only need to use small amounts of the compound frequently. What is the best way to handle this without compromising the entire bottle?
The best practice is to avoid repeatedly opening the main stock bottle. Upon receiving the compound, and inside an inert atmosphere glovebox if possible, you should aliquot the material into smaller, single-use or short-term-use vials.[9] This protects the integrity of the bulk supply. If a glovebox is unavailable, you can create a temporary inert environment using a glove bag or by carefully purging the vials with an inert gas.[10][11]
Part 2: Troubleshooting Guide for Compound Degradation
If you suspect your compound has been compromised, this guide will help you assess the situation and take appropriate action.
| Symptom Observed | Potential Cause(s) | Recommended Action(s) |
| Noticeable Color Change (e.g., off-white to yellow, tan, or brown) | Oxidation: Exposure to atmospheric oxygen.[1] | 1. Assess Purity: Perform a quality control (QC) check using HPLC or ¹H NMR to quantify the level of impurity. 2. Decision: If purity is below your experimental tolerance, consider purification (e.g., recrystallization) if feasible, or procure a new batch. 3. Implement Prevention: Immediately review and improve your storage and handling protocols (see Part 3). |
| Poor Solubility / Incomplete Dissolution (compared to a fresh sample) | Formation of Polymeric Species: Advanced oxidation can lead to the formation of less soluble, higher molecular weight byproducts.[3] | 1. Confirm Insolubility: Attempt dissolution in a trusted solvent system. Gentle warming may be attempted, but be aware this can accelerate further degradation. 2. Action: The material is likely significantly degraded. It is highly recommended to discard the sample according to safety protocols and use a fresh, uncompromised lot. |
| Inconsistent or Poor Experimental Results (e.g., low yield, unexpected side products) | Presence of Reactive Impurities: Oxidized species can interfere with subsequent chemical reactions. | 1. Isolate the Variable: Run a control reaction using a fresh, unopened vial of the starting material to confirm the issue lies with the suspect batch. 2. QC Analysis: Analyze the suspect material via LC-MS or GC-MS to identify potential impurity structures. 3. Resolution: Discontinue use of the compromised batch. |
Part 3: Best Practices & Standard Operating Protocols
Adherence to rigorous protocols is the most effective strategy for preventing oxidation.
Protocol 1: Optimal Long-Term Storage Workflow
This protocol is designed for storing the main stock of the compound for extended periods (>1 month).
-
Environment Preparation: Perform all manipulations within a glovebox or glove bag with a continuously purged inert atmosphere (<10 ppm O₂).[2][9]
-
Container Selection: Use clean, dry amber glass vials with PTFE-lined caps.
-
Aliquoting: Carefully portion the bulk material into several smaller vials corresponding to typical experimental quantities. This minimizes the need to access the primary stock.
-
Inert Gas Backfill: Before sealing, flush the headspace of each vial with dry argon or nitrogen for 30-60 seconds.[10]
-
Sealing: Tightly screw the cap on. For an extra layer of protection, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and storage conditions.
-
Storage: Place the sealed vials into a labeled secondary container and store at -20°C.
Diagram: Long-Term Storage Workflow
This diagram illustrates the critical steps for preserving compound integrity.
Caption: Workflow for optimal long-term storage of air-sensitive compounds.
Protocol 2: Quality Control (QC) Analysis for Oxidation
This protocol provides a basic method to check the purity of your compound using ¹H NMR spectroscopy.
-
Sample Preparation: Accurately weigh ~5 mg of the compound. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Reference Spectrum: Use a spectrum from a new, unopened lot of the compound as a reference standard.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Aromatic Region (approx. 7.0-7.8 ppm): Compare the integration and splitting patterns of the aromatic protons. Oxidation can lead to the formation of new aromatic species, causing additional, unexpected peaks.
-
Aliphatic Region (approx. 2.8-3.5 ppm): Check the signals corresponding to the ethane bridge protons. Significant broadening or the appearance of multiple new signals may indicate degradation or polymerization.
-
Baseline: A "rolling" or uneven baseline can sometimes indicate the presence of paramagnetic impurities or polymeric material.
-
-
Quantification: Integrate a well-resolved peak from the starting material against a known impurity peak to estimate the percentage of degradation.
Part 4: The Science of Oxidation
Understanding the mechanism of degradation is key to preventing it. Phenylenediamine derivatives are electron-rich aromatic systems, making them prime targets for oxidation.
Hypothesized Oxidation Pathway
The oxidation process likely proceeds through a series of single-electron transfers, initiated by molecular oxygen, to form radical cations.[1] These intermediates are unstable and can dimerize or react further to form colored and often insoluble polymeric structures.
Diagram: Potential Oxidation Mechanism
This diagram shows a simplified, hypothetical pathway for the atmospheric oxidation of the diamine.
Caption: Simplified mechanism for the oxidation and colorization of the diamine.
By controlling the compound's environment—specifically by eliminating oxygen, moisture, and light—we can effectively halt this degradation cascade and ensure the compound's viability for critical research and development applications.[5]
References
-
Chemical Storage Guidelines. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. [Link]
-
Stejskal, J., & Trchová, M. (2018). Oxidation of phenylenediamines and possible polymeric products. ResearchGate. [Link]
-
In, S., & Pathak, S. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]
-
Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. [Link]
-
Chen, H., et al. (2016). The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles. Analytical Methods. [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]
-
Oxidation of p-Phenylenediamine. (n.d.). ResearchGate. [Link]
-
How do you store chemicals in inert gas? (2025). Sciencemadness.org. [Link]
-
Smatanová, I. K., et al. (2020). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Molecules. [Link]
-
Ammar, S., et al. (2018). BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS. ResearchGate. [Link]
-
p-Phenylenediamine. (n.d.). Wikipedia. [Link]
-
Gholap, R. S., et al. (2018). Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4. Applied Organometallic Chemistry. [Link]
-
LuValle, J. E., et al. (1948). Oxidation Processes. XXI. The Autoxidation of the p-Phenylenediamines. Journal of the American Chemical Society. [Link]
-
Kumar, A., & Kumar, A. (2023). Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher. [Link]
-
Güngör, G., et al. (2022). Validation of New Micro-Spectrophotometric Method To Determine Diamine Oxidase Activity in Serum. GCRIS. [Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]
-
Machui, F., et al. (2021). Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation. The Journal of Physical Chemistry C. [Link]
-
Battegazzore, D., et al. (2024). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]
-
Validation of New Micro-spectrophotometric Method to Determine Diamine Oxidase Activity in Serum. (2022). ResearchGate. [Link]
-
Oancea, S., et al. (2022). Advances in Natural Antioxidants for Food Improvement. Antioxidants. [Link]
-
Fiallos, D., et al. (2020). Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. Journal of Investigational Allergology and Clinical Immunology. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. ossila.com [ossila.com]
Technical Support Center: Handling Hygroscopic Amine Dihydrochloride Salts
Introduction: The "Invisible Impurity"
Amine dihydrochloride salts are a staple in drug development due to their high aqueous solubility and bioavailability. However, they present a distinct thermodynamic challenge: the high lattice energy provided by the double counter-ion often competes poorly with the hydration energy of atmospheric water.
When these salts deliquesce (absorb moisture until they dissolve in it), they introduce a variable water mass that distorts stoichiometric precision, alters crystal polymorphism, and catalyzes hydrolytic degradation. This guide provides a root-cause analysis and validated workflows to stabilize these materials.
Module 1: The Physics of Failure (Root Cause Analysis)
Q: Why are dihydrochloride salts more hygroscopic than their free base or mono-HCl counterparts?
A: It is a matter of Hydrogen Bonding Potential and Lattice Enthalpy .
Amine dihydrochlorides contain two protonated amine centers (
-
The Danger Zone: Many amine dihydrochlorides have a Critical Relative Humidity (CRH) below 40%. If your lab humidity exceeds this threshold, the solid will continuously absorb water until it liquefies.
Visualization: The Deliquescence Cascade
The following diagram illustrates the phase transition from dry powder to liquid solution based on Relative Humidity (RH).
Figure 1: The thermodynamic cascade of moisture absorption. Once RH exceeds the Critical Relative Humidity (CRH), the salt acts as a desiccant, pulling water until it dissolves itself.
Module 2: Storage & Environment (Prevention)[1]
Q: My salt turns to a "gum" inside the screw-cap vial. How should I store it?
A: Standard screw caps are insufficient for long-term storage of high-hygroscopicity salts. Moisture permeates through polyethylene liners over time.
The "Double-Barrier" Protocol:
-
Primary Container: Glass vial with a Teflon-lined cap. Wrap the neck tightly with Parafilm® or electrical tape immediately after use.
-
Secondary Environment: Place the primary vial inside a vacuum desiccator containing active phosphorus pentoxide (
) or indicating silica gel. -
Inert Gas: If possible, backfill the vial with Argon (heavier than air) before sealing. Nitrogen is acceptable but diffuses out faster than Argon.
Warning: Do not store amine salts near volatile bases (like ammonia or triethylamine) in the same cabinet; cross-contamination can lead to free-basing of the salt surface.
Module 3: The Weighing Protocol (Execution)
Q: How do I weigh the salt accurately if it gains weight on the balance?
A: You cannot use a standard "tare and add" method. You must use the Difference Weighing Technique combined with static control. Static electricity often mimics hygroscopicity by causing particles to jump or clump, increasing surface area for moisture attack.
Step-by-Step SOP: Difference Weighing
| Step | Action | Rationale |
| 1 | Equilibrate | Allow the container to reach room temperature before opening. |
| 2 | De-Static | Use an ionizing gun (e.g., Zerostat) on the balance and the vial.[1] |
| 3 | Weigh Total | Place the entire closed source vial on the balance. Record Mass |
| 4 | Transfer | Remove vial, open quickly, transfer estimated amount to reactor, close vial immediately. |
| 5 | Weigh Remainder | Place the closed source vial back on the balance. Record Mass |
| 6 | Calculate | Mass Added = |
Module 4: Recovery & Remediation (Drying)[1][5]
Q: The salt is already wet/clumped. Can I dry it in a vacuum oven?
A: Yes, but with a critical caveat: Thermal Instability of HCl. Amine dihydrochlorides can lose HCl gas at high temperatures under vacuum, reverting partially to the mono-hydrochloride or free base. This changes the stoichiometry and pH profile.
Troubleshooting Guide: Drying Protocols
| Method | Conditions | Best For | Risk Factor |
| Vacuum Oven | 40°C - 60°C @ <10 mbar | Bulk drying, fast recovery. | High: Overheating (>80°C) may strip HCl. |
| Desiccator ( | Room Temp, High Vacuum | Small samples (<5g), heat-sensitive salts. | Low: Slow process (24-48 hours). |
| Azeotropic Distillation | Reflux with Toluene/DCM | Removing water before a reaction. | Medium: Requires solubility check. |
Validation Check: How do you know it's dry?
-
Gravimetric: Dry until "constant weight" (mass changes by <0.5% over 1 hour).
-
Chemical: Perform a Karl Fischer (KF) titration.
Module 5: Stoichiometry & Synthesis Implications[6]
Q: My reaction yield is low/inconsistent. Could the water content be the cause?
A: Absolutely. If your salt is 10% water by weight (common for dihydrochlorides), you are under-loading your reagent by 10% and introducing water that may quench sensitive intermediates (e.g., acid chlorides, anhydrides).
The Correction Workflow: You must determine the "Active Pharmaceutical Ingredient" (API) content effectively.
-
Run Karl Fischer (KF) Titration:
-
Method: Volumetric KF (for >1% water) or Coulometric KF (for trace water).
-
Solvent: Methanol/Formamide (to ensure salt solubility).
-
-
Calculate the Correction Factor (
): -
Adjust Weighing:
Visualization: Handling Decision Tree
Use this logic flow to determine the correct handling procedure based on the physical state of your salt.
Figure 2: Decision matrix for processing hygroscopic salts before experimental use.
References
-
National Physical Laboratory (NPL). (n.d.). Measurement Good Practice Guide No. 70: Weighing in the Pharmaceutical Industry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.[2] Retrieved from [Link]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
